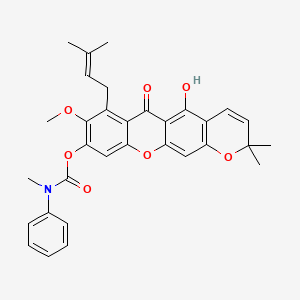
Pkm2/pdk1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkm2/pdk1-IN-1 is a shikonin thioether derivative that serves as a dual inhibitor for pyruvate kinase M2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1). This compound effectively inhibits the proliferation and induces apoptosis in non-small cell lung cancer cells. It promotes intercellular reactive oxygen species production and modulates apoptotic proteins, engaging in both mitochondrial and death receptor pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2/pdk1-IN-1 involves the derivatization of shikonin, a naturally occurring naphthoquinone. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is a thioether derivative of shikonin, indicating the involvement of sulfur-containing reagents in the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pkm2/pdk1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the quinone structure of the compound.
Substitution: The thioether group in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Thiol-containing reagents are commonly used for substitution reactions involving the thioether group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Pkm2/pdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of PKM2 and PDK1, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: It is used to investigate the role of PKM2 and PDK1 in cellular metabolism, particularly in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and as a reference compound in pharmaceutical research.
Wirkmechanismus
Pkm2/pdk1-IN-1 exerts its effects by inhibiting the activity of PKM2 and PDK1. PKM2 is a key enzyme in glycolysis, and its inhibition disrupts the metabolic pathways that cancer cells rely on for energy production. PDK1 is involved in the regulation of the pyruvate dehydrogenase complex, and its inhibition affects the conversion of pyruvate to acetyl-CoA, further disrupting cellular metabolism. The compound promotes the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
PKM2-IN-1: Another inhibitor of PKM2 with similar anticancer properties.
Shikonin: The parent compound from which Pkm2/pdk1-IN-1 is derived, also known for its anticancer properties.
Uniqueness: this compound is unique due to its dual inhibition of both PKM2 and PDK1, making it a potent compound for disrupting multiple metabolic pathways in cancer cells. This dual inhibition is not commonly found in other similar compounds, providing a broader scope of action against cancer cell metabolism .
Eigenschaften
Molekularformel |
C36H43NO7S3 |
|---|---|
Molekulargewicht |
697.9 g/mol |
IUPAC-Name |
methyl (2R)-3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[5-[(4R)-2-(2-methylphenyl)-1,3-dithian-4-yl]pentanoylamino]propanoate |
InChI |
InChI=1S/C36H43NO7S3/c1-21(2)13-16-30(25-19-29(40)32-27(38)14-15-28(39)33(32)34(25)42)46-20-26(35(43)44-4)37-31(41)12-8-6-10-23-17-18-45-36(47-23)24-11-7-5-9-22(24)3/h5,7,9,11,13-15,19,23,26,30,36,38-39H,6,8,10,12,16-18,20H2,1-4H3,(H,37,41)/t23-,26+,30-,36?/m1/s1 |
InChI-Schlüssel |
OFYKBRAEBALYQP-KVTKESBWSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C2SCC[C@H](S2)CCCCC(=O)N[C@@H](CS[C@H](CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1C2SCCC(S2)CCCCC(=O)NC(CSC(CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
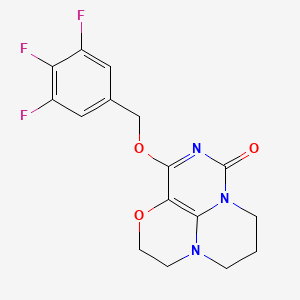
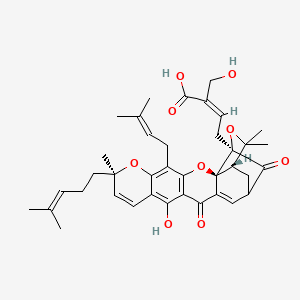
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
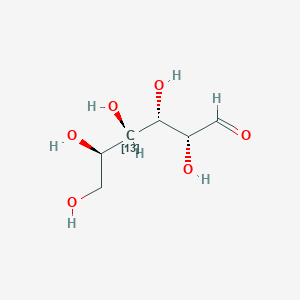
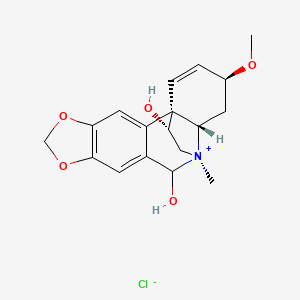



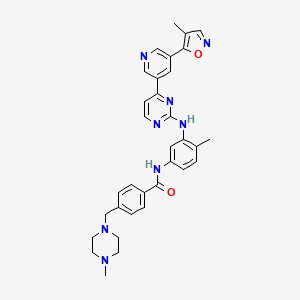
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
